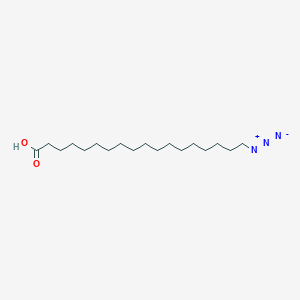

18-Azido-stearic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

18-Azido-stearic acid is a click chemistry reagent containing an azide group . It can be used as a hydrophobic bioconjugation linker (using N-Myristoyltransferase) that can be further modified at the azido-position using Click-chemistry .

Synthesis Analysis

The synthesis of azido compounds, including this compound, involves safety measures and analysis . The synthesis scheme is suited for the specific generation of other fatty acid analogues with distinct positions of the double bond .

Molecular Structure Analysis

This compound is a click chemistry reagent containing an azide group . The molecular weight of this compound is 325.49 g/mol . The azide group plays a crucial role in the molecular structure of this compound .

Chemical Reactions Analysis

This compound can be used as a hydrophobic bioconjugation linker (using N-Myristoyltransferase) that can be further modified at the azido-position using Click-chemistry . The proteomic analysis of fatty-acylated proteins using chemical reporters has revealed a greater diversity of lipid-modified proteins in mammalian cells .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are related to its structure and composition . The compound is characterized by its molecular weight of 325.49 g/mol .

Wirkmechanismus

Target of Action

The primary target of 18-Azido-stearic acid is N-Myristoyltransferase, an enzyme involved in the process of protein myristoylation . This compound can be used as a hydrophobic bioconjugation linker that can be further modified at the azido-position using Click-chemistry .

Mode of Action

This compound interacts with its target by serving as a bioconjugation linker . The azide group in the compound allows for the attachment to other molecules through a process known as Click-chemistry .

Biochemical Pathways

Given its role as a bioconjugation linker, it’s likely that it influences the pathways involving protein myristoylation .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the molecules it is conjugated to. As a bioconjugation linker, it can modify the function and localization of target proteins .

Action Environment

Its stability at room temperature suggests it may be resistant to environmental changes .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 18-azido-stearic acid in lab experiments is that it is a stable and non-toxic compound. It is also relatively inexpensive and easy to obtain. Additionally, it can be used to link two molecules together in a covalent bond, which is highly stable. The main limitation of using this compound in lab experiments is that it is not water-soluble, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

The future of 18-azido-stearic acid research is promising, as it has a wide range of potential applications in the scientific research field. Possible future directions for research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential use in drug delivery systems. Additionally, further research into its biochemical and physiological effects, as well as its potential use in materials science and nanotechnology, would be beneficial. Finally, further research into its synthesis, stability, and solubility could lead to new and improved methods for its production and use.

Synthesemethoden

18-Azido-stearic acid can be synthesized through a variety of methods, including the reaction of stearic acid with sodium azide in an aqueous or organic solvent, or through the reaction of stearic acid with hydrazine and sodium azide. The reaction of stearic acid with sodium azide in an aqueous solution is the most commonly used method for the synthesis of this compound.

Wissenschaftliche Forschungsanwendungen

18-Azido-stearic acid is used in a variety of scientific research applications, including drug delivery, materials science, and biochemistry. It is used as a linker molecule in the synthesis of polymers, as a reagent for the synthesis of peptides, and as an intermediate in the synthesis of other fatty acids. It is also used in the synthesis of nanomaterials, such as nanoparticles, nanowires, nanotubes, and nanofibers.

Safety and Hazards

Eigenschaften

IUPAC Name |

18-azidooctadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O2/c19-21-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(22)23/h1-17H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGJPRJZWKUHEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)